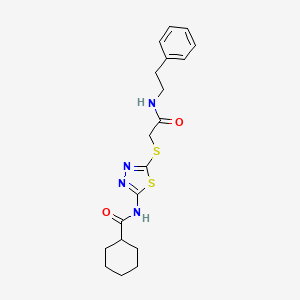

N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Description

This compound belongs to the 1,3,4-thiadiazole carboxamide family, characterized by a central thiadiazole ring substituted with a cyclohexanecarboxamide group at position 2 and a phenethylamino-linked thioether chain at position 3. Its synthesis likely involves coupling a thiol-containing thiadiazole intermediate with a phenethylamino-oxoethyl halide, followed by purification via crystallization, as seen in analogous syntheses of 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamides .

Properties

IUPAC Name |

N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S2/c24-16(20-12-11-14-7-3-1-4-8-14)13-26-19-23-22-18(27-19)21-17(25)15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,20,24)(H,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMNNBILAMRAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 365.49 g/mol. The structural complexity of this compound allows it to interact with various biological targets, making it a candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C19H25N3O2S |

| Molecular Weight | 365.49 g/mol |

| Chemical Structure | Thiadiazole derivative |

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It may act on specific proteins or enzymes involved in cell signaling, apoptosis, and neuroprotection. The thiadiazole moiety is particularly significant as it has been associated with:

- Antimicrobial Activity : Compounds containing thiadiazole rings have shown effectiveness against various bacterial strains.

- Anticancer Properties : The structural features allow for interaction with cellular pathways that regulate growth and apoptosis.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer effects. For instance, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .

Case Studies

-

Study on Anticancer Effects :

In a recent study, a series of thiadiazole derivatives were synthesized and tested for their cytotoxicity against breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potential for further development as anticancer agents . -

Antimicrobial Efficacy :

Another investigation focused on the antibacterial activity of thiadiazole derivatives against resistant strains of bacteria. The study reported that some compounds showed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating their potential as alternative therapeutic agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

| Compound | Biological Activity |

|---|---|

| N-(5-(thio)-1,3,4-thiadiazol-2-yl)-benzamide | Antimicrobial and anticancer properties |

| N-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)-cyclohexanecarboxamide | Moderate cytotoxicity against cancer cell lines |

| N-(5-(morpholinothio)-1,3,4-thiadiazol-2-yl)-benzamide | Significant antibacterial activity |

Comparison with Similar Compounds

Structural and Physical Properties

The compound’s structural analogs vary in substituents at the 5-position of the thiadiazole ring and the carboxamide group. Key comparisons include:

Key Observations :

- Substituent Effects: The phenethylamino group in the target compound introduces a bulky, nitrogen-rich substituent compared to simpler alkyl/aryl thioethers (e.g., 5e, 5m).

- Carboxamide Variations : Cyclohexanecarboxamide provides steric bulk and lipophilicity, contrasting with aryloxyacetamides (e.g., 5e) or benzamide derivatives (e.g., 7a–7l in ), which may favor π-π interactions .

- Melting Points : Analogs with rigid aromatic substituents (e.g., 6d, 5m) exhibit higher melting points (135–167°C), suggesting stronger crystalline packing, whereas aliphatic substituents (e.g., ethylthio in 5g) yield lower melting points (168°C is an outlier; likely due to molecular symmetry) .

Preparation Methods

Thiosemicarbazide Cyclization

The thiadiazole ring is synthesized via intramolecular cyclization of N-acylthiosemicarbazides , as exemplified by Barbosa and Aguiar (Scheme 14). A representative procedure involves:

- Reacting cyclohexanecarboxylic hydrazide with an isothiocyanate (e.g., phenethyl isothiocyanate) in methanol under reflux to form a thiosemicarbazide intermediate.

- Cyclodehydration using p-toluenesulfonyl chloride (TsCl) or thionyl chloride (SOCl₂) in dichloromethane, yielding the 2-amino-1,3,4-thiadiazole derivative.

Key conditions :

Solid-Phase Synthesis Using Carbon Disulfide

Gong et al. demonstrated a solid-phase method utilizing carbon disulfide (CS₂) and sodium hydride to generate acyldithiocarbazate resins, which undergo cyclodehydration with EDCI or DCC to form 1,3,4-thiadiazoles. Adapting this approach:

- Cyclohexanecarbohydrazide is immobilized on a resin support.

- Treatment with CS₂ forms a dithiocarbazate intermediate.

- Cyclization with EDCI·HCl produces the thiadiazole ring.

Advantages :

Introduction of the Cyclohexanecarboxamide Group

Acylation of 2-Amino-1,3,4-thiadiazole

The 2-amino group on the thiadiazole ring serves as the nucleophilic site for acylation. As detailed in WO2017070418A1:

- Cyclohexanecarbonyl chloride (1.2 equiv) is added dropwise to a solution of 2-amino-5-mercapto-1,3,4-thiadiazole in anhydrous dichloromethane.

- Triethylamine (TEA) (1.5 equiv) is used as a base to scavenge HCl.

- The reaction proceeds at 0–5°C for 4 hours, followed by room-temperature stirring overnight.

Workup :

- Washing with 1N HCl (removes excess TEA).

- Neutralization with saturated NaHCO₃.

- Drying over anhydrous MgSO₄ and vacuum concentration.

Assembly of the Phenethylaminoethylthioether Side Chain

Thiol-Alkylation Strategy

The thiol group at position 5 of the thiadiazole reacts with a bromoethylphenethylamine derivative:

- 2-Bromo-1-(phenethylamino)ethan-1-one is synthesized by treating phenethylamine with bromoacetyl bromide in the presence of TEA.

- The thiadiazole-thiol intermediate (from Section 3) is deprotonated with NaH in THF.

- Addition of the bromoethyl ketone induces nucleophilic substitution, forming the thioether linkage.

Optimization notes :

Reductive Amination Alternative

An alternative route employs reductive amination to install the phenethylamino group:

- 5-Mercapto-1,3,4-thiadiazole-2-carboxamide reacts with 2-oxoethylphenethylamine in ethanol.

- Sodium cyanoborohydride (NaBH₃CN) facilitates imine reduction.

- The thioether forms concomitantly during the reaction.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Byproduct Formation During Cyclization

Cyclodehydration with TsCl may yield sulfonate esters as byproducts. Mitigation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.